

Application Notes and Protocols for Treating NSCLC Cell Lines with Abivertinib Maleate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Abivertinib maleate

Cat. No.: B10860127

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Abivertinib maleate (also known as Avitinib maleate or AC0010) is a third-generation, irreversible, and orally active epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It demonstrates high selectivity for mutant EGFR, including the sensitizing L858R mutation and the T790M resistance mutation, while showing significantly less activity against wild-type EGFR.[1][2][3] This makes it a promising therapeutic agent for non-small cell lung cancer (NSCLC) harboring these specific mutations. The NCI-H1975 cell line, which expresses both the L858R and T790M EGFR mutations, is a widely used in vitro model to study the efficacy of third-generation EGFR inhibitors like Abivertinib.[1][3][4]

These application notes provide detailed protocols for treating NSCLC cell lines, such as NCI-H1975, with **Abivertinib maleate** and assessing its effects on cell viability, EGFR signaling, and apoptosis.

Mechanism of Action

Abivertinib selectively and irreversibly binds to the kinase domain of mutant EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K/Akt and RAS/RAF/MEK/ERK pathways.[1][3][5]

Data Presentation

Table 1: In Vitro Inhibitory Activity of Abivertinib Maleate

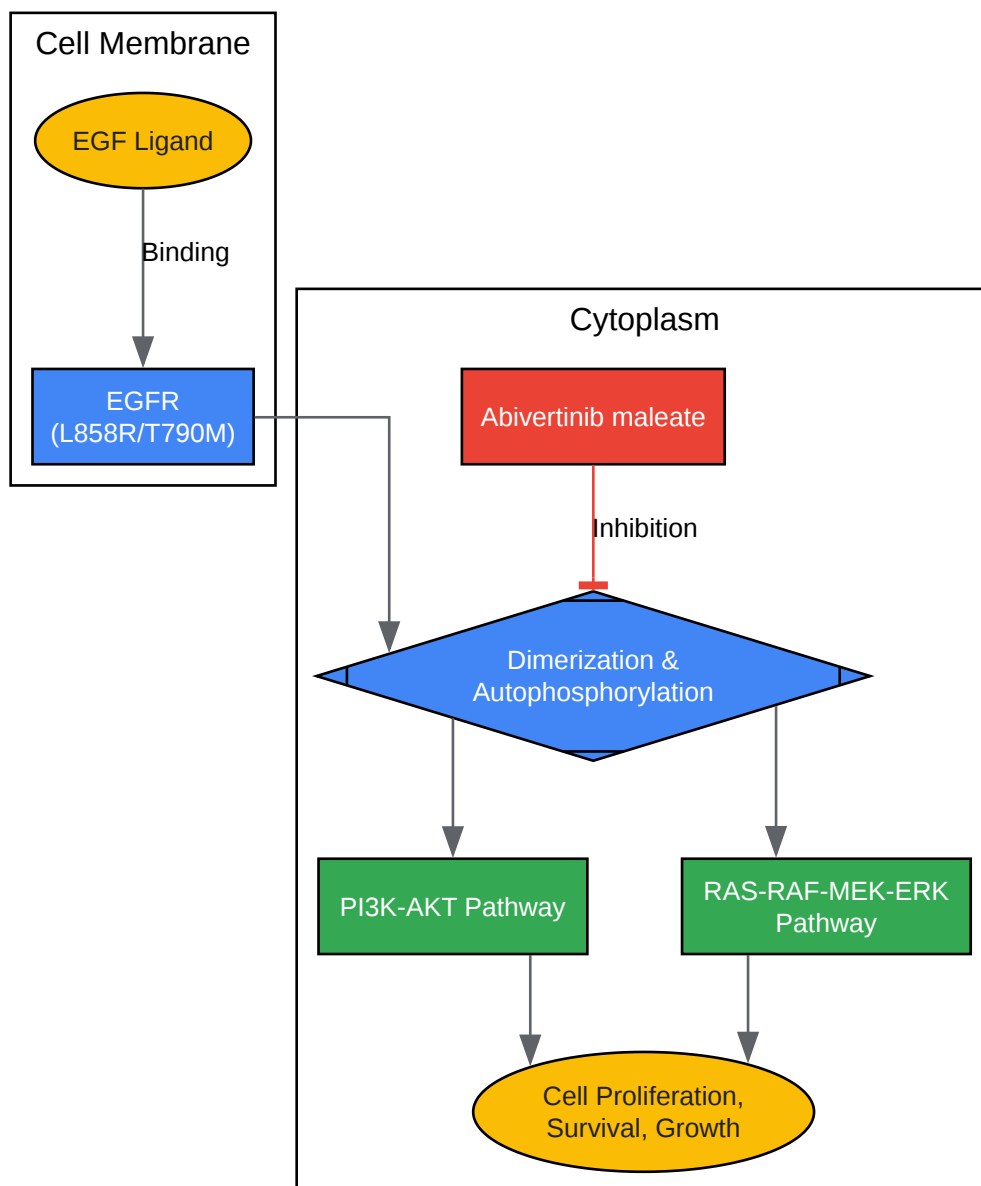
Cell Line	EGFR Mutation Status	IC50 (nM) - Cell Viability/Phosphorylation	Reference
NCI-H1975	L858R/T790M	7.3 (EGFR phosphorylation)	[1][6][7]
NIH/3T3_TC32T8	Mutant EGFR	2.8 (EGFR phosphorylation)	[1][6][7]
A431	Wild-type EGFR	>835 (EGFR phosphorylation, calculated from 115-fold selectivity vs NCI-H1975)	[1][3][6]

Table 2: Enzymatic Inhibitory Activity of Abivertinib Maleate

Target	IC50 (nM)	Reference
EGFR L858R	0.18	[1][6]
EGFR T790M	0.18	[1][6]
Wild-type EGFR	7.68	[1][6]

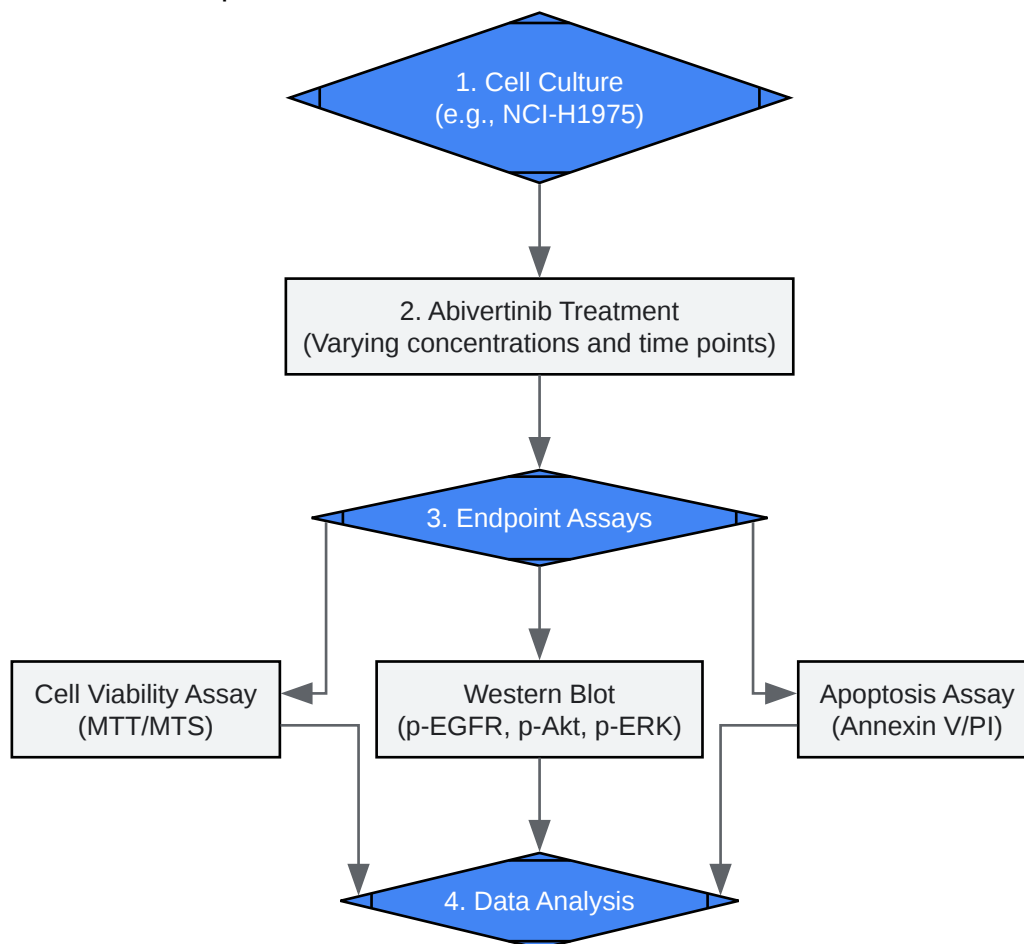
Mandatory Visualizations

EGFR Signaling Pathway and Abivertinib Inhibition

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Caption: EGFR signaling pathway and its inhibition by **Abivertinib maleate**.

Experimental Workflow for Abivertinib Treatment



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Caption: General experimental workflow for evaluating Abivertinib's effects.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing NSCLC cell lines like NCI-H1975.

Materials:

- NCI-H1975 cell line

- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA solution
- Humidified incubator (37°C, 5% CO₂)

Procedure:

- Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
- Cell Incubation: Culture NCI-H1975 cells in a T-75 flask with complete growth medium in a humidified incubator at 37°C with 5% CO₂.
- Subculturing: When cells reach 80-90% confluency, aspirate the old medium and wash the cells once with PBS.
- Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.
- Neutralize the trypsin with 5-7 mL of complete growth medium and collect the cell suspension.
- Centrifuge the cell suspension at 1000 rpm for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
- Seed the cells into new flasks at the desired density.

Protocol 2: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with **Abivertinib maleate**.^{[8][9][10]}

Materials:

- NCI-H1975 cells
- 96-well plates
- **Abivertinib maleate** stock solution (e.g., 10 mM in DMSO)
- Complete growth medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Cell Seeding: Seed 5,000-10,000 NCI-H1975 cells per well in a 96-well plate and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of **Abivertinib maleate** in complete growth medium (e.g., 0-1000 nM). Include a vehicle control (DMSO at the same final concentration as the highest Abivertinib treatment). Replace the medium in the wells with the drug-containing medium.
- Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
- MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[9]
- Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[9]
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

- **Data Analysis:** Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of cell viability against the log of the Abivertinib concentration to determine the IC50 value using appropriate software.[\[9\]](#)[\[11\]](#)

Protocol 3: Western Blot Analysis for EGFR Signaling

This protocol is used to detect the expression and phosphorylation status of proteins in the EGFR signaling pathway after Abivertinib treatment.[\[5\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- NCI-H1975 cells
- 6-well plates
- **Abivertinib maleate**
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (5% BSA or non-fat dry milk in TBST)
- Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, and a loading control like β -actin or GAPDH)
- HRP-conjugated secondary antibodies
- ECL detection system

Procedure:

- **Cell Treatment:** Seed NCI-H1975 cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of Abivertinib for a specified time (e.g., 2-24 hours).

- **Protein Extraction:** Wash the cells with cold PBS and lyse them with RIPA buffer. Scrape the cells and incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[\[5\]](#)[\[13\]](#)
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.[\[5\]](#)[\[13\]](#)
- **SDS-PAGE and Transfer:** Normalize protein amounts, add Laemmli sample buffer, and boil at 95-100°C for 5-10 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[\[5\]](#)
- **Immunoblotting:**
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.[\[5\]](#)
 - Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[\[5\]](#)
- **Detection:** Visualize the protein bands using an ECL detection system.
- **Stripping and Re-probing:** To analyze total protein levels and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.[\[5\]](#)[\[13\]](#)

Protocol 4: Apoptosis Assay by Annexin V/PI Staining

This assay quantifies the percentage of apoptotic and necrotic cells following Abivertinib treatment using flow cytometry.[\[8\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- NCI-H1975 cells
- 6-well plates
- **Abivertinib maleate**

- Annexin V-FITC and Propidium Iodide (PI) staining kit
- 1X Annexin V binding buffer
- Flow cytometer

Procedure:

- Cell Treatment: Seed NCI-H1975 cells in 6-well plates and treat with desired concentrations of Abivertinib for a specified time (e.g., 48 hours).
- Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
- Washing: Wash the collected cells twice with cold PBS by centrifuging at 1000 rpm for 5 minutes.[\[14\]](#)[\[15\]](#)
- Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI staining solution according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.[\[8\]](#)[\[14\]](#)
- Analysis: Analyze the stained cells immediately using a flow cytometer.
 - Live cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[\[8\]](#)

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